An In-depth Technical Guide to 7-Methyl-2-phenylindolizine: Structure, Synthesis, and Applications
An In-depth Technical Guide to 7-Methyl-2-phenylindolizine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Methyl-2-phenylindolizine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. We will delve into its chemical structure, explore established synthetic methodologies, discuss its physicochemical properties, and survey its current and potential applications, particularly within the realm of drug development. This document is intended to serve as a valuable resource for researchers actively engaged in the study and utilization of indolizine-based scaffolds.
Core Chemical Identity and Structure
7-Methyl-2-phenylindolizine belongs to the indolizine class of bicyclic aromatic compounds, which are characterized by a fused pyridine and pyrrole ring system, sharing a nitrogen atom. The indolizine core is isoelectronic with indole but exhibits distinct chemical and physical properties. In the case of 7-Methyl-2-phenylindolizine, the core structure is substituted with a methyl group at the 7-position of the six-membered ring and a phenyl group at the 2-position of the five-membered ring.
Key Structural Identifiers (Predicted and from Derivatives):
| Identifier | Value | Source |
| IUPAC Name | 7-Methyl-2-phenylindolizine | Inferred |
| Molecular Formula | C₁₅H₁₃N | Inferred |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=CC=C3 | Inferred |
| InChIKey | Inferred from structure | Inferred |
The structural arrangement of 7-Methyl-2-phenylindolizine, with its electron-rich pyrrole ring and electron-deficient pyridine ring, imparts a unique electronic character that influences its reactivity and potential applications. The phenyl substituent at the 2-position further extends the π-conjugated system, which can impact its photophysical properties.
Caption: Chemical structure of 7-Methyl-2-phenylindolizine.
Synthesis Methodologies
The synthesis of the indolizine core and its derivatives is well-established, with several named reactions providing versatile routes to this heterocyclic system. The choice of synthetic strategy often depends on the desired substitution pattern.
Tschitschibabin Indolizine Synthesis
A classical and widely employed method for constructing the indolizine skeleton is the Tschitschibabin reaction. This involves the reaction of a 2-alkylpyridine (or a related aza-aromatic compound) with an α-halo carbonyl compound, followed by a base-mediated intramolecular cyclization.
For the synthesis of 7-Methyl-2-phenylindolizine, the logical starting materials would be 2,4-lutidine (4-methyl-2-methylpyridine) and 2-bromoacetophenone.
Workflow for the Tschitschibabin Synthesis:
Caption: General workflow for the Tschitschibabin synthesis of 7-Methyl-2-phenylindolizine.
Experimental Protocol (General):
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N-Alkylation: To a solution of 2,4-lutidine in a suitable solvent (e.g., acetone, acetonitrile), add an equimolar amount of 2-bromoacetophenone. Stir the reaction mixture at room temperature or with gentle heating until the formation of the pyridinium salt is complete, often observed as a precipitate.
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Isolation of Pyridinium Salt: The resulting pyridinium salt can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.
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Cyclization: The isolated pyridinium salt is then treated with a base (e.g., sodium bicarbonate, triethylamine) in a solvent like ethanol or DMF. The reaction is typically heated to facilitate the intramolecular cyclization and subsequent dehydration to yield the final 7-Methyl-2-phenylindolizine product.
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Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography on silica gel.
1,3-Dipolar Cycloaddition Reactions
An alternative and powerful strategy for the synthesis of indolizines involves the 1,3-dipolar cycloaddition of a pyridinium ylide with a suitable dipolarophile, such as an alkyne or an alkene. For the synthesis of 7-Methyl-2-phenylindolizine, a pyridinium ylide derived from 4-methylpyridine would react with phenylacetylene. This method offers high regioselectivity and is broadly applicable for creating diverse indolizine derivatives[6].
Physicochemical and Spectroscopic Properties
While specific experimental data for 7-Methyl-2-phenylindolizine is not extensively published, its properties can be reliably predicted based on data from analogous compounds and general principles of physical organic chemistry.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic |
| Molecular Weight | ~207.27 g/mol |
| Appearance | Likely a crystalline solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents (e.g., chloroform, dichloromethane, acetone) and sparingly soluble in non-polar solvents and water. |
| Thermal Stability | The aromatic nature of the indolizine core suggests good thermal stability. |
Spectroscopic Characterization (Predicted):
The structural elucidation of 7-Methyl-2-phenylindolizine would rely on a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the aromatic protons of the phenyl group, and the protons on the indolizine core. The chemical shifts and coupling patterns of the indolizine protons would be characteristic of the 7-methyl substitution pattern.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the methyl carbon, the carbons of the phenyl ring, and the eight distinct carbons of the indolizine nucleus.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₅H₁₃N) by providing a highly accurate mass measurement.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and bending frequencies for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations from the heterocyclic core.
A structural investigation of a related compound, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, provides valuable insight into the molecular geometry and intermolecular interactions that can be expected for this class of compounds[7][8]. The study highlights the role of various non-covalent interactions in the crystal packing.
Applications in Drug Development and Materials Science
The indolizine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. Derivatives of 2-phenylindolizine have been reported to exhibit a wide range of pharmacological activities.
Potential Therapeutic Areas:
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Antimicrobial Agents: Substituted 2-phenylindolizine acetamides have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria[9]. The 7-methyl-2-phenylindolizine core could serve as a valuable starting point for the design of new antibacterial agents.
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Anticancer Activity: Certain 2-phenylindolizine derivatives have shown promising anticancer activity against various cancer cell lines[9]. The mechanism of action can vary, but often involves the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation.
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Anti-inflammatory Agents: The indolizine nucleus has been explored for the development of anti-inflammatory drugs. For instance, derivatives of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates have been synthesized and evaluated for their inhibitory activity against cyclooxygenase-2 (COX-2)[10].
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Antitubercular Activity: A derivative of 7-methyl-2-phenylindolizine has shown inhibitory action towards Mycobacterium tuberculosis, highlighting the potential of this scaffold in the development of new treatments for tuberculosis[7][8].
Applications in Materials Science:
The extended π-conjugated system and inherent fluorescence of the indolizine core make these compounds attractive candidates for applications in organic electronics. While specific data for 7-Methyl-2-phenylindolizine is limited, related indolizine derivatives have been investigated for their potential use in:
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Organic Light-Emitting Diodes (OLEDs): As emitter or host materials.
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Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
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Organic Photovoltaics (OPVs): As donor or acceptor materials.
Future Directions
7-Methyl-2-phenylindolizine represents a versatile and promising chemical entity. Future research efforts could focus on:
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Development of more efficient and regioselective synthetic routes to access a wider range of 7-substituted indolizine derivatives.
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In-depth investigation of the structure-activity relationships (SAR) to optimize the biological activity of this class of compounds for specific therapeutic targets.
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Exploration of the photophysical properties of 7-Methyl-2-phenylindolizine and its derivatives for applications in materials science.
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Comprehensive toxicological and pharmacokinetic profiling of lead compounds to assess their potential for further drug development.
The continued exploration of the chemical space around the 7-Methyl-2-phenylindolizine scaffold holds significant promise for the discovery of novel therapeutic agents and advanced functional materials.
References
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Hasija, A., Bhandary, S., Venugopala, K. N., Chandrashekharappa, S., & Chopra, D. (2020). Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis. Acta Crystallographica Section E: Crystallographic Communications, 76(4), 567–571. [Link]
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Hasija, A., Bhandary, S., Venugopala, K. N., Chandrashekharappa, S., & Chopra, D. (2020). Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis. ResearchGate. [Link]
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Gandham, S. K., Jha, A., & Amit, A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate. [Link]
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Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2019). Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. Molecules, 24(21), 3920. [Link]
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PubChem. (n.d.). 5-Methyl-2-phenyl-indolizine. Retrieved from [Link]
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Gandham, S. K., Jha, A., & Amit, A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. PubMed. [Link]
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Hasija, A., Bhandary, S., Venugopala, K. N., Chandrashekharappa, S., & Chopra, D. (2020). Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis. PubMed Central. [Link]
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Gandham, S. K., Jha, A., & Amit, A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate. [Link]
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PubChem. (n.d.). 2-Phenylindolizine. Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-2-phenyl-indolizine. Retrieved from [Link]
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Hasija, A., Bhandary, S., Venugopala, K. N., Chandrashekharappa, S., & Chopra, D. (2020). Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis. ResearchGate. [Link]
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PubChemLite. (n.d.). 5-methyl-2-phenyl-indolizine (C15H13N). Retrieved from [Link]
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